Sub-Nanomolar sEH Inhibition Relative to Structurally Related Naphthalene Analogs
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.400 nM, as determined in a fluorescence-based assay using purified recombinant human sEH protein with a cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate substrate [1]. In the same patent-derived dataset (US20240182406), a closely related naphthalene analog without the benzyloxy substitution (Example C4, BDBM50581720) exhibits an IC₅₀ of 1.10 nM under identical assay conditions [2]. This represents a ~2.75-fold improvement in potency conferred specifically by the 4-benzyloxy substitution pattern.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.400 nM (human recombinant sEH) |
| Comparator Or Baseline | Example C4 (closest structural analog without benzyloxy group): 1.10 nM |
| Quantified Difference | 2.75-fold more potent |
| Conditions | Fluorescence assay; purified recombinant human sEH; cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate substrate; incubation at 30°C |
Why This Matters
This quantifiable potency advantage drives decision-making for researchers requiring maximum target engagement at minimal compound concentration in sEH-related disease models.
- [1] BindingDB, BDBM50591341 (CHEMBL5177372), US20240182406 Example 7, human sEH IC50 = 0.400 nM. View Source
- [2] BindingDB, BDBM50581720 (CHEMBL5080024), US20240182406 Example C4, human sEH IC50 = 1.10 nM. View Source
